7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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Overview
Description
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound belonging to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system with an ethyl group at the 7th position and an aldehyde group at the 6th position. Benzodioxines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst. This method provides high enantioselectivity and yields . Another approach involves the hydrogenation of 2-substituted 1,4-benzodioxines using catalysts like [Ir(cod)Cl]2/BIDIME-dimer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
Oxidation: 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
Reduction: 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the ethyl group at the 7th position.
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Contains a methyl group instead of an ethyl group at the 7th position.
Uniqueness
The presence of the ethyl group at the 7th position in 7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde imparts unique chemical and biological properties compared to its similar compounds. This structural variation can influence its reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
7-ethyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-8-5-10-11(6-9(8)7-12)14-4-3-13-10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCBMUQIDSJHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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